molecular formula ClCOOCCl3<br>C2Cl4O2 B126405 Trichloromethyl chloroformate CAS No. 503-38-8

Trichloromethyl chloroformate

Cat. No. B126405
CAS RN: 503-38-8
M. Wt: 197.8 g/mol
InChI Key: HCUYBXPSSCRKRF-UHFFFAOYSA-N
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Description

Trichloromethyl chloroformate, also known as diphosgene, is a colorless liquid with an odor that is like newly mown hay . It is used as a reagent in the synthesis of organic compounds and serves as a source of phosgene used in some laboratory preparations .


Synthesis Analysis

Trichloromethyl chloroformate can be conveniently prepared by photochlorination of methyl chloroformate . In a specific reaction, the TEGM underwent an initial photochemical conversion in CHCl 3 to form the corresponding chloroformate .


Molecular Structure Analysis

The molecular structure and conformational properties of Trichloromethyl chloroformate have been studied in both gaseous and condensed phases .


Chemical Reactions Analysis

Trichloromethyl chloroformate is an effective alternative to phosgene. It can react with amines, amino acids, and amino alcohols to give the corresponding isocyanates, isocyanato acid chlorides, and isocyanato chloroformates . In a specific reaction, the mechanism was proposed via chloroformylation of the amino group to produce trichloromethyl carbamate .


Physical And Chemical Properties Analysis

Trichloromethyl chloroformate has a boiling point of 128°C at 53 mmHg and a density of 1.65 g/cm³ at 20°C . It is soluble in most organic solvents but insoluble in water .

Scientific Research Applications

Synthesis of Organic Compounds

Diphosgene is extensively used as a reagent in the synthesis of various organic compounds. Its reactivity allows for the formation of complex molecules which are essential in pharmaceuticals, agrochemicals, and materials science .

Source of Phosgene

In laboratory settings, diphosgene serves as a safer, more manageable source of phosgene. It’s used in reactions where phosgene itself would be too hazardous or difficult to handle due to its gaseous state at room temperature .

Synthesis of Cyclic Carbamimidates

Researchers utilize diphosgene for the synthesis of cyclic carbamimidates. These compounds have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents .

Creation of N-Alkenyl and Cycloalkyl Carbamates

Diphosgene is involved in the creation of N-alkenyl and cycloalkyl carbamates. These substances are important in the development of dual-acting histamine H3 and H4 receptor ligands, which can be used to treat a variety of conditions, including allergies and inflammatory diseases .

Development of Anticancer Prodrugs

One of the more promising applications of diphosgene is in the development of prostate-specific membrane antigen-targeted anticancer prodrugs. These are designed to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues .

Conversion of Amines and Carboxylic Acids

Diphosgene is used to convert amines and carboxylic acids into isocyanates and acid chlorides, respectively. This transformation is crucial in the production of various polymers and fine chemicals .

Preparation of Antibody-Drug Conjugates (ADCs)

In the field of bioconjugate chemistry, diphosgene plays a role in the preparation of antibody-drug conjugates (ADCs). ADCs are an innovative class of biopharmaceutical drugs designed as targeted therapies for treating cancer .

Synthesis of Erythromycin A Derivatives

Lastly, diphosgene is used in the synthesis of erythromycin A derivatives. These derivatives are important in creating new antibiotics with improved properties over the existing ones, such as better stability or efficacy .

Safety And Hazards

Trichloromethyl chloroformate is harmful if swallowed and fatal if inhaled. It causes severe skin burns and eye damage . It is recommended to handle this toxic compound with care, as it readily decomposes to phosgene in some cases, particularly rapidly on contact with activated charcoal or iron (III) oxide .

Future Directions

Trichloromethyl chloroformate is a versatile reagent in organic synthesis and serves as a convenient substitute for the toxic phosgene gas . It has been proven to be very useful in facilitating the preparation of a vast scope of value-added compounds, such as organohalides, acid chlorides, isocyanates, carbonyl addition adducts, heterocycles, among others . Furthermore, applications of trichloromethyl chloroformate in complex molecules synthesis, polymer synthesis, and other techniques, such as flow chemistry and solid phase synthesis, have also emerged in the literature .

properties

IUPAC Name

trichloromethyl carbonochloridate
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InChI

InChI=1S/C2Cl4O2/c3-1(7)8-2(4,5)6
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InChI Key

HCUYBXPSSCRKRF-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(OC(Cl)(Cl)Cl)Cl
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Molecular Formula

ClCOOCCl3, C2Cl4O2
Record name DIPHOSGENE
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DSSTOX Substance ID

DTXSID60862065
Record name Carbonochloridic acid, trichloromethyl ester
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Molecular Weight

197.8 g/mol
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Physical Description

Colorless liquid with a fruity odor or odorless; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name Diphosgene
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Boiling Point

128 °C @ 760 MM HG, Suffocating liquid; Boiling point = 49 °C at 50 mm Hg; Stable at room temp, decomposes to phosgene at approximately 300 °C, at 101.3 kPa: 128 °C
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Solubility

INSOL IN WATER; SOL IN ETHANOL, VERY SOL IN ETHER, SOL IN BENZENE, ALCOHOL, AND ETHER, Solubility in water: reaction
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Density

1.6525 @ 14 °C, 1.6 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.08
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Vapor Density

Relative vapor density (air = 1): 6.83
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Vapor Pressure

10 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 1.3
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Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/
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Product Name

Trichloromethyl chloroformate

Color/Form

COLORLESS LIQUID

CAS RN

503-38-8
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Melting Point

-57 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trichloromethyl chloroformate
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Trichloromethyl chloroformate
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Trichloromethyl chloroformate
Reactant of Route 4
Trichloromethyl chloroformate
Reactant of Route 5
Trichloromethyl chloroformate

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